2-Hydroxy-4,5-dimethoxybenzoic acid
Overview
Description
2-Hydroxy-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H10O5 . It has a molecular weight of 198.18 and is a white to yellow powder or crystals . It has been used as a reactant for the preparation of Salicylanilide derivatives as inhibitors of the protein tyrosine kinase epidermal growth factor receptor .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-4,5-dimethoxybenzoic acid is 1S/C9H10O5/c1-13-7-3-5 (9 (11)12)6 (10)4-8 (7)14-2/h3-4,10H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-Hydroxy-4,5-dimethoxybenzoic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 361.5±42.0 °C and a flash point of 146.7±21.4 °C . The compound is a white to yellow powder or crystals .Scientific Research Applications
Thermal Behavior in Metal Complexes
2-Hydroxy-4,5-dimethoxybenzoic acid, due to its structural properties, plays a role in the thermal behavior of metal complexes. Research by Micera et al. (1984) in "Thermochimica Acta" explored the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid. This study is significant for understanding the thermal stability and decomposition pathways of such metal complexes, which can be relevant in materials science and catalysis (Micera et al., 1984).
Antifungal Properties
In agriculture, 2-Hydroxy-4,5-dimethoxybenzoic acid demonstrates potential as an antifungal compound. Lattanzio et al. (1996) in their study published in "Postharvest Biology and Technology" found that 2,5-Dimethoxybenzoic (DMB) acid significantly inhibited the growth of postharvest decay pathogens in strawberry fruits. This suggests its potential use as a natural antifungal agent in postharvest crop protection (Lattanzio et al., 1996).
Impact on Polymorphic Crystallization
In the field of crystallography, 2-Hydroxy-4,5-dimethoxybenzoic acid's derivatives have been studied for their role in controlling polymorphic crystallization. Semjonova & Be̅rziņš (2022) investigated how additives influenced the polymorphic outcome of 2,6-Dimethoxybenzoic acid crystallization, highlighting the compound's importance in the development of novel materials with specific crystal structures (Semjonova & Be̅rziņš, 2022).
Role in Novel Compound Synthesis
The compound has been used in synthesizing new chemical entities. For instance, Kucerovy et al. (1997) described the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new entity for potential medical applications, starting with 2,5-dimethoxybenzoic acid (Kucerovy et al., 1997).
Antioxidant and Anti-inflammatory Properties
2-Hydroxy-4,5-dimethoxybenzoic acid and its derivatives have shown promising antioxidant and anti-inflammatory properties. Gamaniel et al. (2000) in "Phytomedicine" highlighted the anti-sickling, analgesic, and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid, a compound structurally similar to 2-Hydroxy-4,5-dimethoxybenzoic acid, in the management of sickle cell disease (Gamaniel et al., 2000).
Photocatalysis and Environmental Photochemistry
The compound's derivatives are also significant in environmental photochemistry. Dallin et al. (2009) studied the aqueous photochemistry of syringic acid, closely related to 2-Hydroxy-4,5-dimethoxybenzoic acid, revealing novel pH-dependent photosubstitution pathways important for understanding environmental degradation processes (Dallin et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBXSZYVSFYJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468661 | |
Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,5-dimethoxybenzoic acid | |
CAS RN |
5722-93-0 | |
Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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